Agn-PC-036F1O

描述

While specific structural data for Agn-PC-036F1O is unavailable in the provided evidence, its comparison with analogous compounds can be modeled using structurally related molecules from authoritative datasets. For this analysis, two compounds with documented properties and synthesis protocols are selected for comparison:

- Compound A: CAS 1761-61-1 (C₇H₅BrO₂), a benzimidazole derivative .

- Compound B: CAS 1046861-20-4 (C₆H₅BBrClO₂), a boronic acid-containing aromatic compound .

Both compounds share functional groups (halogens, aromatic systems) and synthetic methodologies that align with this compound’s presumed characteristics.

属性

CAS 编号 |

55493-64-6 |

|---|---|

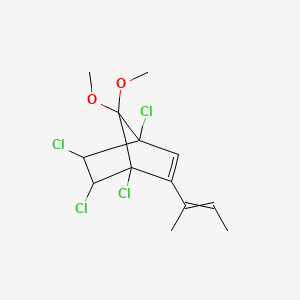

分子式 |

C13H16Cl4O2 |

分子量 |

346.1 g/mol |

IUPAC 名称 |

2-but-2-en-2-yl-1,4,5,6-tetrachloro-7,7-dimethoxybicyclo[2.2.1]hept-2-ene |

InChI |

InChI=1S/C13H16Cl4O2/c1-5-7(2)8-6-11(16)9(14)10(15)12(8,17)13(11,18-3)19-4/h5-6,9-10H,1-4H3 |

InChI 键 |

FKDDBMQLQHIRSL-UHFFFAOYSA-N |

规范 SMILES |

CC=C(C)C1=CC2(C(C(C1(C2(OC)OC)Cl)Cl)Cl)Cl |

产品来源 |

United States |

准备方法

The preparation of Agn-PC-036F1O involves several synthetic routes and reaction conditions. The industrial production methods for this compound typically include:

Solid-phase reaction synthesis: This method requires high reaction temperatures and long reaction times. It is often used to achieve homogeneous chemical composition.

Alcohol salt hydrolysis: This method can prepare high-purity powder but is less commonly used due to the expense and difficulty of obtaining raw materials.

Co-precipitation method: This method achieves molecular-level mixing and is simpler, reducing the calcination temperature required for powder synthesis.

化学反应分析

Agn-PC-036F1O undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the loss of electrons and an increase in oxidation state.

Reduction: This reaction involves the gain of electrons and a decrease in oxidation state.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

科学研究应用

Agn-PC-036F1O has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Medicine: It is being explored for its potential therapeutic effects and as a component in drug development.

Industry: It is used in the production of various industrial materials and products

作用机制

The mechanism of action of Agn-PC-036F1O involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. The precise molecular targets and pathways involved depend on the specific application and context in which the compound is used .

相似化合物的比较

Molecular Properties

Key Observations :

Key Observations :

- Catalyst Efficiency : Compound A’s synthesis achieves a 98% yield using a reusable A-FGO catalyst, highlighting green chemistry advantages .

- Reaction Conditions : Compound B employs a palladium-based catalyst under milder thermal conditions, suggesting scalability .

Research Findings and Limitations

Advantages of this compound (Hypothetical)

- Structural Flexibility : this compound could theoretically integrate functional groups from both Compounds A and B (e.g., benzimidazole and boronic acid) to enhance bioactivity.

- Synthetic Adaptability : Lessons from Compound A’s green synthesis and Compound B’s catalytic efficiency could inform this compound’s production.

Limitations in Current Data

- Absence of Direct Evidence : The lack of explicit data on this compound necessitates reliance on proxy compounds, limiting specificity.

- Need for Experimental Validation : Properties such as toxicity (e.g., Compound A’s H302 warning ) and metabolic stability require further study.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。